![molecular formula C11H20N2O2S B153391 Tert-butyl 4-carbamothioylpiperidine-1-carboxylate CAS No. 214834-18-1](/img/structure/B153391.png)
Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-carbamothioylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 214834-18-1 . It has a molecular weight of 244.36 . The IUPAC name for this compound is tert-butyl 4-(aminocarbothioyl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-carbamothioylpiperidine-1-carboxylate is 1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-6-4-8(5-7-13)9(12)16/h8H,4-7H2,1-3H3,(H2,12,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Tert-butyl 4-carbamothioylpiperidine-1-carboxylate is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Chemical Synthesis
“Tert-butyl 4-carbamothioylpiperidine-1-carboxylate” is used as an intermediate in the synthesis of several novel organic compounds . It serves as a useful building block in the synthesis of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Synthesis of Biologically Active Compounds
This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Synthesis of Crizotinib Intermediate
“Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” is an important intermediate in many biologically active compounds such as crizotinib . Crizotinib is an anti-cancer drug used to treat certain types of lung cancer .
Synthesis of Vandetanib Intermediate
“Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate” is the key intermediate of Vandetanib . Vandetanib is a medication used for the treatment of certain types of thyroid cancer .
Research and Development
This compound is often used in research and development laboratories. It’s used in the synthesis of new compounds and in the development of new synthetic routes .
Pharmaceutical Industry
In the pharmaceutical industry, “Tert-butyl 4-carbamothioylpiperidine-1-carboxylate” is used in the synthesis of various drugs. It’s a key intermediate in the production of several pharmaceuticals .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s important to note that the mode of action of a compound is determined by its interaction with its biological targets, which leads to changes in cellular processes .
Biochemical Pathways
The compound’s impact on biochemical pathways would be determined by its interaction with its targets and the downstream effects of these interactions .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects would be determined by the compound’s interaction with its targets and the resulting changes in cellular processes .
Action Environment
The action, efficacy, and stability of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate can be influenced by various environmental factors. These may include the physiological environment within the body (such as pH and temperature), the presence of other molecules, and the specific characteristics of the target cells .
properties
IUPAC Name |
tert-butyl 4-carbamothioylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-6-4-8(5-7-13)9(12)16/h8H,4-7H2,1-3H3,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGQNJHAAYUQOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370855 | |
Record name | tert-Butyl 4-carbamothioylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
214834-18-1 | |
Record name | tert-Butyl 4-carbamothioylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-carbamothioylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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